molecular formula C23H32N6O B4486565 N-(3,5-Dimethylphenyl)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide

N-(3,5-Dimethylphenyl)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide

Cat. No.: B4486565
M. Wt: 408.5 g/mol
InChI Key: FABATEDPPSPYLM-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a pyrimidine ring, and a dimethylphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethylphenyl)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the pyrimidine ring and the dimethylphenyl group. Common reagents used in these reactions include piperidine, methylpyrimidine, and dimethylphenyl isocyanate. The reaction conditions often require controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethylphenyl)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.

Scientific Research Applications

N-(3,5-Dimethylphenyl)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylphenyl)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dimethylphenyl)-4-methoxybenzamide
  • N-(2,5-Dimethylphenyl)-4-methoxybenzamide
  • 2,4-Dichloro-N-(3,5-dimethylphenyl)benzamide

Uniqueness

N-(3,5-Dimethylphenyl)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide is unique due to its combination of a piperazine ring, a pyrimidine ring, and a dimethylphenyl group This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O/c1-17-13-18(2)15-20(14-17)25-23(30)29-11-9-27(10-12-29)21-16-19(3)24-22(26-21)28-7-5-4-6-8-28/h13-16H,4-12H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABATEDPPSPYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)C)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,5-Dimethylphenyl)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide
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N-(3,5-Dimethylphenyl)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide
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N-(3,5-Dimethylphenyl)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide
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N-(3,5-Dimethylphenyl)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide
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N-(3,5-Dimethylphenyl)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide
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N-(3,5-Dimethylphenyl)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide

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